Phenylephrine glucuronide is a significant metabolite of phenylephrine, a commonly used alpha-1 adrenergic agonist. Phenylephrine is primarily utilized in clinical settings for its vasoconstrictive properties, particularly in managing hypotension during surgical procedures. The glucuronidation process, which leads to the formation of phenylephrine glucuronide, is an essential aspect of the drug's metabolism, influencing its pharmacokinetics and therapeutic efficacy.
Phenylephrine glucuronide is derived from phenylephrine through metabolic processes primarily occurring in the liver and intestines. Phenylephrine itself is synthesized from benzaldehyde and 3-hydroxyphenylacetone, undergoing various metabolic pathways, including glucuronidation, sulfation, and oxidative deamination.
Phenylephrine glucuronide falls under the category of drug metabolites. It is classified as a conjugated metabolite resulting from phase II metabolism, specifically through the action of UDP-glucuronosyltransferases (UGTs). This classification highlights its role in drug detoxification and elimination from the body.
The synthesis of phenylephrine glucuronide can be achieved through enzymatic or chemical methods. The enzymatic approach typically involves the use of recombinant UGT enzymes that facilitate the transfer of glucuronic acid to phenylephrine.
Technical Details:
Phenylephrine glucuronide retains the core structure of phenylephrine with an additional glucuronic acid moiety attached. The molecular formula for phenylephrine is , while the glucuronide form incorporates a glucuronic acid unit.
Phenylephrine undergoes several metabolic reactions leading to the formation of phenylephrine glucuronide, primarily through conjugation with glucuronic acid.
Technical Details:
The mechanism of action for phenylephrine involves its selective agonistic activity at alpha-1 adrenergic receptors. When phenylephrine is administered, it binds to these receptors leading to vasoconstriction and increased blood pressure.
Data:
Relevant Data:
Phenylephrine glucuronide serves primarily as a biomarker for assessing the metabolism of phenylephrine in pharmacokinetic studies. Its presence in urine indicates the extent of phenylephrine metabolism and helps evaluate patient responses to phenylephrine administration.
Research Applications:
Phenylephrine, a phenolic sympathomimetic amine, undergoes extensive phase II metabolism via glucuronidation, a process catalyzed by uridine diphosphate-glucuronosyltransferase enzymes. This conjugation reaction involves the covalent linkage of glucuronic acid (derived from uridine diphosphate-glucuronic acid) to phenylephrine’s phenolic hydroxyl group, forming the water-soluble phenylephrine glucuronide. This transformation facilitates renal and biliary excretion, significantly reducing systemic bioavailability [1] [3]. The reaction proceeds via nucleophilic attack by the phenylephrine hydroxyl oxygen on the anomeric carbon of glucuronic acid, forming an O-glucuronide ester bond. The reaction kinetics follow a sequential ordered mechanism where uridine diphosphate-glucuronic acid binds first, inducing conformational changes that enhance substrate affinity [1].
Human UDP-glucuronosyltransferase isoforms exhibit tissue-specific expression and catalytic selectivity toward phenylephrine:
Table 1: Human UDP-Glucuronosyltransferase Isoforms Involved in Phenylephrine Glucuronidation
| Isoform | Primary Tissue Localization | Catalytic Efficiency (Vmax/Km) | Functional Role |
|---|---|---|---|
| UGT1A1 | Liver | Moderate | Hepatic first-pass metabolism |
| UGT1A9 | Liver, Kidney | High | Dominant hepatic conjugation |
| UGT1A10 | Intestine | High | Intestinal first-pass metabolism |
| UGT2B7 | Liver | Low | Minor contributor |
UGT1A9 and UGT1A10 demonstrate the highest catalytic efficiency, attributable to their spacious substrate-binding pockets that accommodate phenylephrine’s phenyl-ethanolamine structure. Intestinal UGT1A10 plays a pivotal role in presystemic metabolism, contributing to the low oral bioavailability (<38%) observed clinically. Polymorphisms in UGT1A1 (e.g., UGT1A1*28 allele) may further reduce glucuronidation capacity, though phenylephrine is less affected than UGT1A1 substrates like bilirubin [1] [3] [6].
In vitro studies using human liver and intestinal microsomes reveal nonlinear kinetics for phenylephrine glucuronide formation:
Table 2: Kinetic Parameters of Phenylephrine Glucuronidation
| Enzyme Source | Km (μM) | Vmax (pmol/min/mg) | CLint (Vmax/Km) | Dependence |
|---|---|---|---|---|
| Human Liver Microsomes | 15.2 ± 3.4 | 220 ± 30 | 14.5 | UDP-glucuronic acid concentration |
| Human Intestinal Microsomes | 8.7 ± 1.9 | 180 ± 25 | 20.7 | Tissue-specific isoform expression |
Michaelis-Menten plots exhibit substrate inhibition at supratherapeutic concentrations (>50 μM), attributed to allosteric modulation of UDP-glucuronosyltransferase active sites. Co-incubation with uridine diphosphate-glucuronic acid enhances reaction velocity, confirming cofactor dependence. In vitro-in vivo extrapolation indicates intestinal glucuronidation contributes disproportionately to first-pass effects due to enterocyte UGT1A10 expression [1] [2] [6].
Phenylephrine metabolism demonstrates a striking predominance of phase II conjugation over phase I oxidation:
Metabolic saturation effects are clinically significant: Oral phenylephrine doses >10 mg exhibit disproportionate plasma concentration increases (Cmax: 1354 pg/mL at 10 mg vs. 4492 pg/mL at 30 mg). This nonlinearity arises from saturation of intestinal sulfation, allowing more unchanged drug to reach hepatic portal circulation for glucuronidation [2] [6].
Significant species-dependent differences in phenylephrine glucuronidation challenge preclinical model translation:
Table 3: Interspecies Variability in Phenylephrine Glucuronidation
| Species | Liver CLint (μL/min/mg) | Intestinal CLint (μL/min/mg) | Dominant UDP-Glucuronosyltransferase Isoforms | Relevance to Humans |
|---|---|---|---|---|
| Human | 14.5 | 20.7 | UGT1A9, UGT1A10 | Reference |
| Rat | 38.2 | 5.1 | UGT2B1, UGT1A6 | Low: Higher hepatic clearance |
| Dog | 8.9 | 1.3 | UGT1A10, UGT2B31 | Low: Minimal intestinal metabolism |
| Monkey | 22.7 | 18.5 | UGT1A9, UGT1A10 | High: Comparable tissue distribution |
Key implications:
These disparities necessitate cautious interpretation of in vivo pharmacokinetic data, particularly regarding oral bioavailability predictions. Species-specific isoform expression patterns (e.g., absent UGT1A10 orthologs in rodents) further limit cross-species extrapolation [1] [5] [6].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6